(E)-3-(((furan-2-ylmethyl)imino)methyl)-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(furan-2-ylmethyliminomethyl)-9-methyl-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-7-5-11-24-18(15)22-19(23-9-3-2-4-10-23)17(20(24)25)14-21-13-16-8-6-12-26-16/h5-8,11-12,14H,2-4,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCBAXWGGIASLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NCC3=CC=CO3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(((furan-2-ylmethyl)imino)methyl)-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrimidine derivatives, characterized by the presence of a furan ring and a piperidine moiety. Its structure can be represented as follows:
Key Structural Features:
- Furan Ring : Known for its role in various biological activities.
- Piperidine Group : Often associated with neuroactive compounds.
- Pyrido[1,2-a]pyrimidinone Core : This scaffold is known for its diverse pharmacological effects.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives targeting poly(ADP-ribose) polymerase (PARP) have shown efficacy against human breast cancer cells. In vitro tests demonstrated that certain analogs inhibited PARP1 catalytic activity, leading to increased apoptosis in cancer cells .
| Compound | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| Compound 5e | 18 | PARP1 inhibition |
| Olaparib | 57.3 | PARP1 inhibition |
Antimicrobial Activity
Furan-containing compounds have also been explored for their antimicrobial properties. A study highlighted that aminophosphonates containing furan exhibited potent antibacterial effects against various strains. The structural modifications in these compounds significantly influenced their biological activity, suggesting that the furan moiety plays a crucial role in enhancing antimicrobial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : By modulating apoptotic pathways, these compounds can lead to increased cancer cell death.
- Antibacterial Mechanisms : The interaction with bacterial cell membranes and inhibition of essential metabolic pathways are common mechanisms observed in antimicrobial agents.
Study on Anticancer Efficacy
In a comparative study involving various pyrimidine derivatives, this compound was tested against different cancer cell lines. The results indicated that this compound exhibited comparable efficacy to established chemotherapeutics, suggesting its potential as a lead compound for further development in oncology .
Antimicrobial Evaluation
A series of furan-containing aminophosphonates were synthesized and evaluated for their antibacterial activity. The results showed that certain modifications enhanced their potency against resistant bacterial strains, emphasizing the importance of structural diversity in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrido[1,2-a]pyrimidin-4-one core but differ in substituents at positions 2, 3, and 9, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrido[1,2-a]pyrimidin-4-one Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
